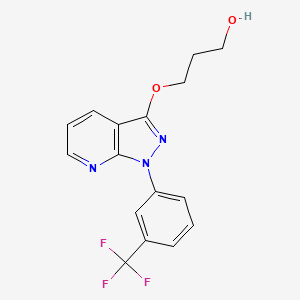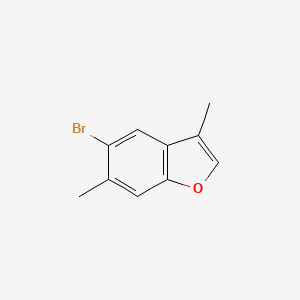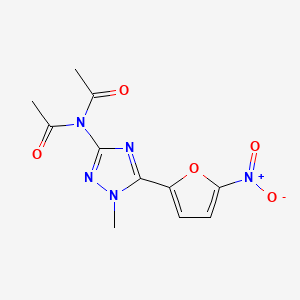![molecular formula C9H8N2O3S B15211643 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide CAS No. 61367-54-2](/img/structure/B15211643.png)
2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is a heterocyclic compound that features both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide typically involves the formation of the furan and thiazole rings followed by their coupling. One common method involves the reaction of 5-hydroxymethylfurfural with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan and thiazole rings play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural: A related compound with similar furan ring structure.
Thiazole-4-carboxamide: Shares the thiazole ring but lacks the furan moiety.
2-Furoic acid: Contains the furan ring but differs in functional groups.
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is unique due to the combination of furan and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
61367-54-2 |
|---|---|
Formule moléculaire |
C9H8N2O3S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H8N2O3S/c10-8(13)7-3-11-9(15-7)6-2-1-5(4-12)14-6/h1-3,12H,4H2,(H2,10,13) |
Clé InChI |
XTPKKKRQGVLHIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=NC=C(S2)C(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


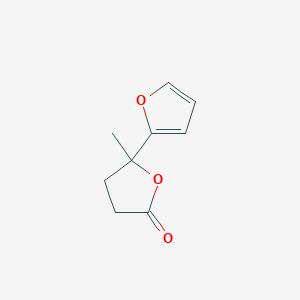
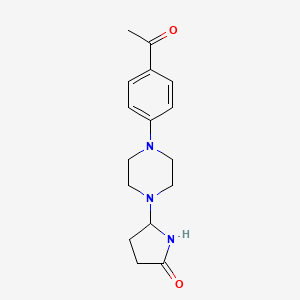
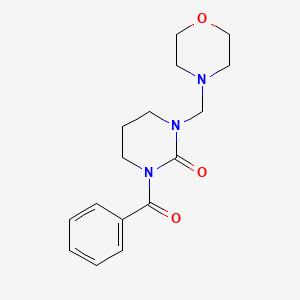
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
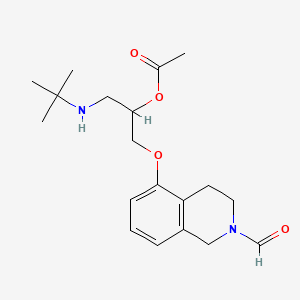
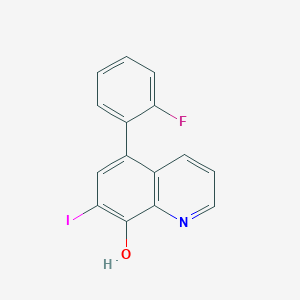
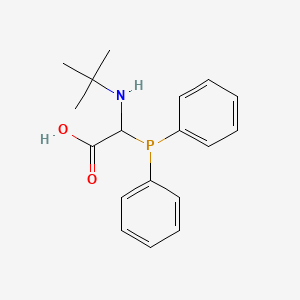
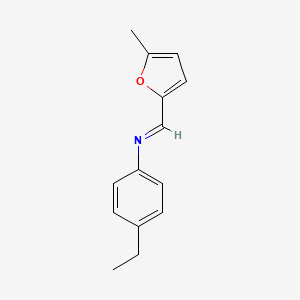
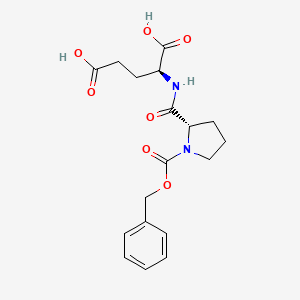
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
